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Abstract
The ability to control biological processes with high spatial and temporal precision is a

cornerstone of modern life sciences research. "Caged compounds" are powerful chemical tools

that fulfill this need by rendering bioactive molecules inert until a pulse of light restores their

function.[1][2] This guide provides a deep dive into one of the foundational and most influential

classes of these tools: compounds utilizing the 1-(2-nitrophenyl)ethyl (NPE) photolabile

protecting group. We will explore the chemical principles underlying the NPE cage, its

synthesis, photophysical properties, and its application in interrogating complex biological

systems. This document serves as a technical resource, explaining not only the protocols but

also the scientific rationale that underpins the design and use of NPE-caged molecules,

empowering researchers to leverage this technology effectively.

The Genesis of Optical Control: An Introduction to
Caged Compounds
Biological systems are defined by their intricate organization in both space and time. To dissect

these complex signaling cascades, researchers require methods to perturb a single element of
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a pathway on demand. Caged compounds emerged as an elegant solution, providing a means

to initiate biological events with the precision of a light beam.[2][3]

A caged compound is a biologically active molecule whose critical functional group has been

covalently modified with a photoremovable protecting group (PPG), also known as a caging

chromophore.[4] This modification renders the molecule biologically inert.[1][5] Upon irradiation

with light of a specific wavelength, the PPG is cleaved, rapidly releasing the active molecule in

a process known as "uncaging."[2][4]

The concept was famously pioneered in 1978 with the development of "caged ATP".[6]

Researchers needed to study the kinetics of the Na+/K+ pump, an enzyme whose activity is

fueled by intracellular ATP.[6] By masking the gamma phosphate of ATP with an o-nitrobenzyl

group, they created a stable, inactive precursor. This NPE-caged ATP could be loaded into

cells and, upon a flash of UV light, would release a concentration jump of ATP, triggering the

pump's activity on a millisecond timescale.[6] This seminal work established the core principles

for all subsequent caged compound development:

Biological Inertness: The caged precursor must not interact with its biological target before

photolysis.

Chemical Stability: The compound must be stable in aqueous, physiological conditions to

prevent spontaneous "dark" release.

Photochemical Efficiency: It must release the active molecule with a sufficiently high

quantum yield upon irradiation.

Rapid Release Kinetics: The uncaging reaction must be faster than the biological process

being studied.

The Workhorse Chromophore: The o-
Nitrophenylethyl (NPE) Group
The majority of early and widely used caged compounds are based on the o-nitrobenzyl moiety.

[7] The photochemistry is driven by an intramolecular hydrogen abstraction by the excited nitro

group, which leads to the formation of a transient aci-nitro intermediate.[8] The decay of this

intermediate ultimately cleaves the bond to the effector molecule.
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A critical advancement was the derivatization of the benzyl carbon, for example by adding a

methyl group to create the 1-(2-nitrophenyl)ethyl (NPE) caging group.[7]

Causality Behind the α-Methyl Group (NPE vs. NB): The addition of the methyl group at the

benzylic position (R1 in the general structure) is not a trivial modification. It was a deliberate

design choice to improve the properties of the cage:

Accelerated Photorelease: For many classes of molecules, including ATP, the ethyl

substitution significantly accelerates the rate of photorelease compared to the simple benzyl

version.[7] This is crucial for studying fast biological processes.

Altered By-product Reactivity: The photolysis of o-nitrobenzyl cages produces a highly

reactive o-nitrosobenzaldehyde by-product. The NPE cage, upon photolysis, releases o-

nitrosoacetophenone.[7] While still reactive, its properties are different, and in some systems,

this can be advantageous. The reactivity of these by-products towards cellular components

like proteins (specifically sulfhydryl groups) is a critical consideration that must be controlled

for in any experiment.[7]
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Photochemical Uncaging Mechanism of an NPE-Caged Compound
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Figure 1: Photochemical uncaging mechanism of NPE compounds.

Synthesis and Characterization of NPE-Caged
Compounds
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The synthesis of an NPE-caged compound is a multi-step process that requires careful control

to ensure high purity and yield. The general strategy involves synthesizing the NPE-caged

leaving group (e.g., NPE-caged phosphate) and then coupling it to the molecule of interest.[8]

Key Chemical Considerations
Solubility: The addition of the hydrophobic NPE chromophore can drastically reduce the

aqueous solubility of a polar biomolecule like ATP or IP₃.[8] Syntheses are often designed to

produce a salt form (e.g., disodium salt) to enhance solubility at physiological pH. For some

molecules, additional charged groups have been added to the caging chromophore itself to

counteract this effect, though this significantly increases synthetic complexity.[8]

Aqueous Stability: The linkage between the NPE group and the effector molecule (often a

phosphate ester) must be stable to hydrolysis.[8] Spontaneous release of the active

molecule would create a high background signal, confounding experimental results. NPE-

caged phosphates exhibit good stability under typical experimental conditions (pH 7, room

temperature).

Purity: This is a self-validating aspect of any protocol. Contamination with the uncaged

starting material or other impurities can lead to false positives or misinterpretation of data.

High-performance liquid chromatography (HPLC) is essential for both purification and quality

control.

Experimental Protocol: Synthesis of NPE-Caged ATP
The synthesis of P³-(1-(2-Nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP) is a

foundational example. It was first achieved by coupling NPE-caged phosphate to adenosine

diphosphate (ADP).[8]

Objective: To synthesize high-purity NPE-caged ATP for biological experiments.

Pillar of Trustworthiness: Each purification step is designed to remove specific reactants and

by-products, validated by analytical techniques like HPLC and NMR, ensuring the final

product's identity and purity.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 1-(2-Nitrophenyl)diazoethane:

Rationale: Diazo compounds are highly reactive precursors used to create the phosphate

ester linkage.

Procedure: 2-Nitroacetophenone is converted to its hydrazone, which is then oxidized

(e.g., with manganese dioxide) to yield the diazoethane derivative. This reaction is

hazardous and must be performed with extreme care in a fume hood.

Synthesis of NPE-Caged Phosphate:

Rationale: Phosphoric acid is reacted with the 1-(2-nitrophenyl)diazoethane. The highly

reactive diazo group allows for selective caging of the phosphate.[8]

Procedure: A solution of the diazoethane in an organic solvent (e.g., ether) is added

dropwise to a solution of phosphoric acid at low temperature. The reaction is monitored

until the disappearance of the diazo compound (indicated by a color change).

Activation and Coupling to ADP:

Rationale: The NPE-caged phosphate must be "activated" to make it a good leaving group

for the subsequent coupling reaction with the terminal phosphate of ADP.

Carbonyldiimidazole (CDI) is a common activating agent.

Procedure: NPE-caged phosphate is dissolved in an anhydrous solvent like

dimethylformamide (DMF) and reacted with CDI. Once activated, a salt of ADP (e.g., the

tributylammonium salt, to enhance organic solvent solubility) is added. The reaction

proceeds for several hours to days.

Purification:

Rationale: This is the most critical step for ensuring biological inertness. A multi-step

purification is required to remove unreacted ADP, unreacted caged phosphate, and other

side products.

Procedure: The reaction mixture is first subjected to ion-exchange chromatography (e.g.,

using a DEAE-Sephadex column) with a salt gradient (e.g., triethylammonium
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bicarbonate). Fractions are monitored by UV absorbance and analyzed by HPLC. The

fractions containing pure NPE-caged ATP are pooled, lyophilized, and typically converted

to the sodium salt for better stability and solubility.

Final Validation:

Rationale: To confirm the identity and purity of the final product.

Procedure: The purified compound is analyzed by ¹H NMR, ³¹P NMR, mass spectrometry,

and analytical HPLC. The concentration is determined accurately using its extinction

coefficient.

The Uncaging Workflow: From Preparation to
Photolysis
Using an NPE-caged compound effectively requires a well-controlled experimental setup. The

goal is to deliver a precise amount of light to a specific location to release a known quantity of

the active molecule.
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General Experimental Workflow for Uncaging

1. Prepare Stock Solution
(e.g., 100 mM in buffer)

2. Load Biological Sample

3. Pre-Photolysis Control
(Test for Inertness)

4. Position Light Source
(e.g., focus laser spot)

If inert

5. Light-Only Control
(Flash w/o caged compound)

6. Deliver Photolysis Pulse

If no response

7. Record Biological Response
(Electrophysiology, Imaging)

8. Analyze Data

Click to download full resolution via product page

Figure 2: A self-validating workflow for uncaging experiments.
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Light Sources and Delivery
The choice of light source is critical and depends on the experimental goals.[8]

Flash Lamps (Xenon Arc): Provide intense, broadband UV light in short pulses

(milliseconds). They are robust and effective for uncaging in bulk solutions or across entire

cells.[8]

Lasers (Continuous Wave or Pulsed): Offer monochromatic light that can be focused to a

diffraction-limited spot. This is essential for subcellular uncaging.[8]

One-Photon Uncaging: Typically uses a UV laser (e.g., 355 nm). It provides good spatial

control in the X-Y plane but less axial confinement.[9]

Two-Photon (2P) Uncaging: Uses a high-power, pulsed infrared laser (e.g., Ti:Sapphire

laser tuned to ~720 nm for NPE). Because 2P absorption is a nonlinear process, excitation

is confined to the tiny focal volume, providing exceptional 3D spatial resolution and deeper

tissue penetration.[4][5][10] NPE compounds have modest 2P cross-sections, meaning

they are less efficient than newer, specially designed cages, but they have been

successfully used in many pioneering 2P uncaging studies.[8]

Experimental Protocol: General Uncaging in a Cellular
Preparation
Objective: To elicit a localized biological response by photoreleasing an active molecule from its

NPE-caged precursor inside or near a cell.

Methodology:

Cell Loading/Application:

Rationale: The caged compound must be delivered to its site of action. The method

depends on whether the target is intracellular or extracellular.[8]

Intracellular Targets (e.g., NPE-caged ATP, IP₃): Load the compound into the cell via a

patch pipette during whole-cell recording, by microinjection, or by using membrane-

permeant AM-ester versions (though quantification is difficult with the latter).[8] Dialysis
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from a patch pipette is the most precise method for controlling intracellular concentration.

[8]

Extracellular Targets (e.g., NPE-caged Glutamate): Apply the caged compound to the bath

solution or locally via a picospritzer.[8]

Pre-Photolysis Validation:

Rationale: To confirm the caged compound is inert before uncaging. This is a critical

control.

Procedure: Record baseline cellular activity for a period after the caged compound has

been applied or loaded. There should be no significant change compared to the pre-

application state. Any observed activity indicates either an impure compound or inherent

agonist/antagonist activity of the cage itself.[7]

Light Source Calibration and Positioning:

Rationale: To ensure a known and reproducible amount of light is delivered to the target

area.

Procedure: Using a power meter, calibrate the light output at the sample plane. For laser-

based systems, align and focus the beam onto the desired location (e.g., a specific

dendritic spine or a region of the cell membrane).

Photolysis:

Rationale: To trigger the release of the active molecule.

Procedure: Deliver a light pulse of defined duration and intensity using a computer-

controlled shutter or modulator.

Data Acquisition:

Rationale: To measure the biological consequence of the released molecule.

Procedure: Simultaneously record the relevant physiological parameter. This could be

membrane current (patch-clamp), intracellular calcium concentration (fluorescence
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imaging with a Ca²⁺ indicator), or force generation (muscle fiber studies).

Post-Photolysis Controls:

Rationale: To ensure the observed effect is due to the uncaged molecule and not an

artifact of the light or by-products.

Procedure: Perform a "light-only" control by delivering the same light pulse to a part of the

preparation not containing the caged compound. Also, consider the potential effects of the

nitroso by-product and the released proton, which can be mitigated with appropriate

scavengers and strong buffering, respectively.[7]

Applications, Limitations, and the Path Forward
NPE-caged compounds have been instrumental in countless studies. NPE-caged ATP has

been used to dissect the kinetics of molecular motors and ion pumps, while NPE-caged IP₃ has

helped unravel the complexities of calcium signaling.[1][8]
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Perturbing Ca²⁺ Signaling with NPE-Caged IP₃
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Figure 3: Using NPE-caged IP₃ to bypass upstream signaling and directly activate IP₃

receptors.

Quantitative Data Summary

Compound
Abbreviatio
n

Quantum
Yield (Φ)

Extinction
Coefficient
(ε) at ~350
nm
(M⁻¹cm⁻¹)

Release
Rate (s⁻¹)

Key
Application

P³-(1-(2-

Nitrophenyl)e

thyl)adenosin

e 5'-

triphosphate

NPE-caged

ATP
~0.5 - 0.6 ~5,400 ~80 - 100

ATP-

dependent

enzymes,

muscle

contraction[1]

[7]

D-myo-

Inositol 1,4,5-

trisphosphate

, P⁴,⁵-1-(2-

Nitrophenyl)e

thyl ester

NPE-caged

IP₃
~0.5 ~5,000 ~5,000

Intracellular

Ca²⁺

signaling[1][8]

Note: Values are approximate and can vary with experimental conditions (pH, temperature,

solvent).

Limitations of the NPE Group
Despite its success, the NPE cage is not perfect. Understanding its limitations is key to robust

experimental design and has driven the development of new caging technologies.

Photochemical By-products: The o-nitrosoacetophenone by-product is reactive and can have

off-target biological effects.[7]

Proton Release: The uncaging reaction releases one proton for every molecule of effector,

which can cause localized pH changes, potentially affecting pH-sensitive proteins.[7] This

necessitates the use of high-concentration pH buffers.
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Sub-optimal 2P Cross-Section: While usable for 2P uncaging, NPE is inefficient compared to

newer chromophores like MNI and CDNI, which were specifically designed for enhanced 2P

absorption.[4][5][8]

Pre-photolysis Activity: In some cases, the caged molecule is not completely inert and may

act as a low-affinity antagonist or agonist at the target receptor.[1][7]

The challenges associated with the NPE group spurred the development of a vast array of new

caging chromophores with improved properties, such as higher two-photon efficiency (e.g.,

MNI-glutamate), faster release kinetics, and excitation with visible light to reduce phototoxicity

(e.g., coumarin- and DEAC-based cages).[4][5][11]

Conclusion
The development of the 1-(2-nitrophenyl)ethyl (NPE) caging group was a landmark

achievement in chemical biology. It transformed caged compounds from a novel concept into a

robust, accessible tool that has been applied across the life sciences. By providing a reliable

method for the light-activated release of key molecules like ATP and IP₃, NPE-based probes

have enabled researchers to ask and answer questions about the precise timing and location

of cellular events that were previously intractable. While newer generations of photoremovable

protecting groups now offer enhanced capabilities, the principles learned from the development

and application of NPE-caged compounds remain the foundation upon which the entire field of

optical control of biological systems is built.

References
Useful caged compounds for cell physiology - PMC - NIH. (n.d.). National Institutes of

Health.[Link]

Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science

Electronic Archive (PlyMSEA).[Link]

Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and

Applications of “Caged” and Related Photoresponsive Compounds. PMC - NIH.[Link]

Ellis-Davies, G. C. R. (n.d.). caged compounds. Google Sites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://sites.google.com/site/ellisdavieslab/caged-compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015297/
https://plymsea.ac.uk/id/eprint/7954/15/Chapter_15_Flash_Photolysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6333857/
https://sites.google.com/site/ellisdavieslab/caged-compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC7026702/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039485/
https://pearl.plymouth.ac.uk/handle/10026.1/1231
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of

cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

Ellis-Davies, G. C. R. (2019). Reverse Engineering Caged Compounds: Design Principles for

their Application in Biology. Frontiers in Chemistry.[Link]

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of

cellular chemistry and physiology. Nature Methods.[Link]

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH.[Link]

NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). (2009). Jena

Bioscience.[Link]

Corrie, J. E. T., Gurney, A. M., & Trentham, D. R. (1994). Flash photolysis of caged

compounds: new tools for cellular physiology. PubMed.[Link]

Trussell, L. O., et al. (2019). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor

Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and

Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience.[Link]

Nikolenko, V., et al. (2013). Caged compounds for multichromic optical interrogation of

neural systems. PMC - NIH.[Link]

Jakkampudi, S., et al. (2018). Caged Compounds for Two-Photon Uncaging. ResearchGate.

[Link]

Lee, H.-M., & Lawrence, D. S. (2016). Development of Photolabile Protecting Groups and

their Application to the Optochemical Control of Cell Signaling. PMC - NIH.[Link]

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA

Architectures and Their Applications. ACS Publications.[Link]

Carter, A. G. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and

Optical Physiology. Florida State University.[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.nature.com/articles/nmeth1072
https://www.frontiersin.org/articles/10.3389/fchem.2019.00693/full
https://www.nature.com/articles/nmeth1072.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331433/
https://www.jenabioscience.com/nucleotides-nucleosides/caged-compounds/nu-1010-npe
https://pubmed.ncbi.nlm.nih.gov/8070390/
https://www.frontiersin.org/articles/10.3389/fncel.2019.00133/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881476/
https://www.researchgate.net/publication/322301980_Caged_Compounds_for_Two-Photon_Uncaging
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920677/
https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00713
https://www.bio.fsu.edu/~denk/publications/other/methods_in_molecular_biology/carter_2008.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and

connections. PubMed.[Link]

Givens, R. S., & Rubina, M. (2002). Photoremovable Protecting Groups Used for the Caging

of Biomolecules. Wiley-VCH.[Link]

Ellis-Davies, G. C. R., et al. (2011). Optically Selective Two-Photon Uncaging of Glutamate

at 900 nm. ResearchGate.[Link]

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology:

Reaction Mechanisms and Efficacy. ACS Publications.[Link]

Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of

cellular chemistry and physiology. Semantic Scholar.[Link]

Heo, W. D., et al. (2008). Photorelease of ATP and ADP from NPE-caged compounds

induces macrophage... ResearchGate.[Link]

Svoboda, K., & Yasuda, R. (2006). Two-photon uncaging microscopy. PubMed.[Link]

Gurney, A. M. (1994). Flash photolysis of caged compounds. Semantic Scholar.[Link]

Schaper, K., & Specht, A. (2005). Photolabile Protecting Groups for Nucleosides :

Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate.[Link]

Murakoshi, H., & Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and

Functional Plasticity of Dendritic Spines. Zito Lab.[Link]

Amatrudo, J. M., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each

Functional Group. PMC - NIH.[Link]

Photoactivation of Caged Nucleosides. (2022). ChemistryViews.[Link]

NPE-caged-ATP. (2009). Jena Bioscience.[Link]

Barman, T., & Travers, F. (1998). Flash Photolysis of Caged Compounds: Casting Light on

Physiological Processes. PubMed.[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8794086/
https://onlinelibrary.wiley.com/doi/abs/10.1002/3527600647.ch1d
https://www.researchgate.net/publication/51624606_Optically_Selective_Two-Photon_Uncaging_of_Glutamate_at_900_nm
https://pubs.acs.org/doi/10.1021/cr300177k
https://www.semanticscholar.org/paper/Caged-compounds%3A-Photorelease-technology-for-of-Ellis-Davies/89162985f403e9114f09230536c4f34651352e80
https://www.researchgate.net/figure/Photorelease-of-ATP-and-ADP-from-NPE-caged-compounds-induces-macrophage-membrane_fig1_23214539
https://pubmed.ncbi.nlm.nih.gov/17989721/
https://www.semanticscholar.org/paper/Flash-photolysis-of-caged-compounds-Gurney/b66e3b2e532b27926b48693c9d2f2d9c493c05c0
https://www.researchgate.net/publication/7740283_Photolabile_Protecting_Groups_for_Nucleosides_Mechanistic_Studies_of_the_2-2-Nitrophenylethyl_Group
https://zitocognition.faculty.ucdavis.edu/wp-content/uploads/sites/461/2018/05/Murakoshi-Zito-2009.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6904838/
https://www.chemistryviews.org/photoactivation-of-caged-nucleosides/
https://www.jenabioscience.com/images/111010_caged_atp_npe_1.pdf
https://pubmed.ncbi.nlm.nih.gov/9892917/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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